(1R)-1-(3-methanesulfonylphenyl)propan-1-amine
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Overview
Description
(1R)-1-(3-methanesulfonylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It features a methanesulfonyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-methanesulfonylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methanesulfonylbenzaldehyde and ®-1-phenylpropan-1-amine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-methanesulfonylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: The compound can bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development:
Therapeutic Agents: The compound may exhibit therapeutic properties such as anti-inflammatory or analgesic effects.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-methanesulfonylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group may play a crucial role in binding to active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an ethan-1-amine moiety.
(1R)-1-(3-methanesulfonylphenyl)butan-1-amine: Similar structure but with a butan-1-amine moiety.
Uniqueness
Structural Features: The presence of the methanesulfonyl group and the specific configuration of the amine moiety make (1R)-1-(3-methanesulfonylphenyl)propan-1-amine unique.
Reactivity: The compound’s reactivity and interaction with various reagents and biological targets may differ from similar compounds, leading to distinct applications and effects.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
MDAOFGKPCKLGQB-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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